2-Chloro-4-methoxy-1-methylbenzene
Overview
Description
2-Chloro-4-methoxy-1-methylbenzene is a chemical compound with the empirical formula C8H9ClO and a molecular weight of 156.6112. It is also known by its CAS number 54788-38-43.
Synthesis Analysis
The synthesis of 2-Chloro-4-methoxy-1-methylbenzene is not explicitly mentioned in the available resources. However, it might involve Friedel Crafts acylation followed by a Clemmensen Reduction4. These reactions are hindered if the benzene ring is strongly deactivated, meaning the acyl group must go on first4.Molecular Structure Analysis
The molecular structure of 2-Chloro-4-methoxy-1-methylbenzene consists of a benzene ring substituted with a chloro, methoxy, and methyl group12. The exact positions of these substituents on the benzene ring determine the specific isomer of the compound.
Chemical Reactions Analysis
Specific chemical reactions involving 2-Chloro-4-methoxy-1-methylbenzene are not detailed in the available resources. However, benzene derivatives typically undergo electrophilic substitution reactions5. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate5.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-methoxy-1-methylbenzene are not fully detailed in the available resources. It is known to be a clear liquid at room temperature6.Scientific Research Applications
Potential Research Applications of Related Compounds
Environmental Studies
Research on related compounds, such as parabens and other chlorinated organic compounds, has focused on their occurrence, fate, and behavior in aquatic environments. These studies examine how such compounds, often used as preservatives in various products, interact with the environment, including their biodegradability and potential to form more stable and persistent chlorinated by-products (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmaceutical and Medical Research
Compounds like 2-methoxyestradiol, derived from estrogens, have been studied for their antitumorigenic and antiangiogenic effects, suggesting a potential research avenue for related methoxy compounds in understanding their impact on cancer and other diseases (Zhu & Conney, 1998).
Advanced Oxidation Processes
In the context of environmental engineering, studies have explored advanced oxidation processes (AOPs) for treating recalcitrant compounds like acetaminophen in aqueous media, leading to various by-products. Research in this domain could offer insights into methodologies for breaking down or modifying compounds like 2-Chloro-4-methoxy-1-methylbenzene (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Catalytic Processes and Synthesis
Catalytic oxidation of lignins into aromatic aldehydes, including methoxy-hydroxy derivatives, is another area of significant research. This process is crucial for understanding the transformation of complex organic molecules into valuable chemicals, which might be applicable to the synthesis or modification of 2-Chloro-4-methoxy-1-methylbenzene (Tarabanko & Tarabanko, 2017).
Safety And Hazards
2-Chloro-4-methoxy-1-methylbenzene is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning"6. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation)6. Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes)6.
Future Directions
The future directions for the study and application of 2-Chloro-4-methoxy-1-methylbenzene are not specified in the available resources. However, as a benzene derivative, it may have potential uses in various fields such as pharmaceuticals, dyes, polymers, and more.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific resources or consult with a chemical expert.
properties
IUPAC Name |
2-chloro-4-methoxy-1-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZVVVASCILFJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426249 | |
Record name | 2-CHLORO-4-METHOXY-1-METHYLBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methoxy-1-methylbenzene | |
CAS RN |
54788-38-4 | |
Record name | 2-CHLORO-4-METHOXY-1-METHYLBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-methoxytoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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